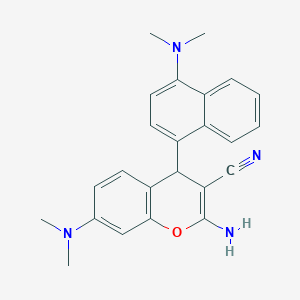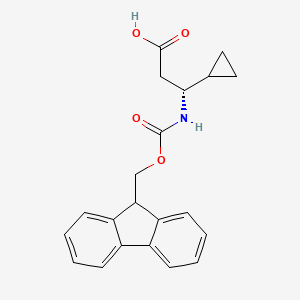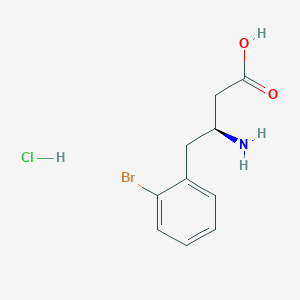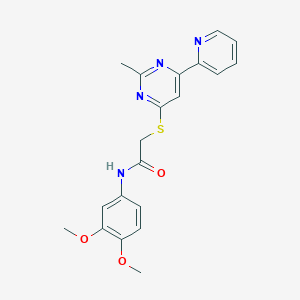
3-(4-Chlorophenyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-(4-Chlorophenyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole derivatives involves multiple steps, including the conversion of organic acids into esters, hydrazides, and then to 5-substituted-1,3,4-oxadiazole-2-thiols. Subsequently, these thiols are reacted with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine in the presence of N,N-dimethylformamide (DMF) and sodium hydride to yield the target compounds. This process is highlighted by its ability to produce compounds screened for enzyme inhibition and subjected to molecular docking studies to assess binding affinity and orientation within enzyme active sites (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of 3-(4-Chlorophenyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole and its derivatives has been elucidated using various spectroscopic techniques. The structural elucidation employs modern spectroscopic methods, ensuring a comprehensive understanding of the compound's molecular framework and its interaction within biological systems (Khalid et al., 2016).
Wissenschaftliche Forschungsanwendungen
Sigma-1 Receptor Ligands and Neuropathic Pain
Phenyl-1,2,4-oxadiazole derivatives, structurally related to 3-(4-Chlorophenyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole, have been synthesized and evaluated for their anti-allodynic activity. Specifically, compound 39 in the series showed excellent affinity for the σ1 receptor and selectivity for the σ2 receptor, with significant potential in treating neuropathic pain due to its potent antihyperalgesic activity (Cao et al., 2019).
5-HT7 Receptor Selectivity and Multireceptor Profile
N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines, structurally similar to 3-(4-Chlorophenyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole, has been explored as a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents. This approach has potential in treating complex diseases by extending a polypharmacological approach. Compounds like 31 and 33 were identified as potent and selective 5-HT7 receptor antagonists and multimodal 5-HT/dopamine receptor ligands, respectively, showing promising antidepressant-like and pro-cognitive properties (Canale et al., 2016).
Positive Allosteric Modulators of mGlu5
ADX47273, a compound structurally similar to 3-(4-Chlorophenyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole, is a potent and selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGlu5). It has shown preclinical antipsychotic-like and procognitive activities, suggesting its potential in the treatment of conditions like schizophrenia (Liu et al., 2008).
Safety and Hazards
Zukünftige Richtungen
The study of new compounds with a 1,2,4-oxadiazole ring is an active area of research, given the biological activity of many such compounds. Future research might explore the synthesis, characterization, and biological activity of “3-(4-Chlorophenyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole” and related compounds .
Eigenschaften
IUPAC Name |
5-[1-(benzenesulfonyl)piperidin-4-yl]-3-(4-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c20-16-8-6-14(7-9-16)18-21-19(26-22-18)15-10-12-23(13-11-15)27(24,25)17-4-2-1-3-5-17/h1-9,15H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTQBZLJYDVISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2483765.png)







![methyl (Z)-3-(2-aminoanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate](/img/structure/B2483782.png)
![[(4-Bromophenyl)methyl]thiourea](/img/structure/B2483783.png)

![N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2483785.png)

